1-(2-chlorophenyl)-5-(pyridin-2-yl)-N-[1-(pyridin-3-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-(2-chlorophenyl)-5-(pyridin-2-yl)-N-[1-(pyridin-3-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chlorophenyl)-5-(pyridin-2-yl)-N-[1-(pyridin-3-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common method is the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions to form the triazole ring.
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Step 1: Synthesis of Azide Intermediate
- React 2-chlorobenzyl bromide with sodium azide in anhydrous DMF (dimethylformamide) at room temperature to form 2-chlorobenzyl azide.
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Step 2: Cycloaddition Reaction
- Combine 2-chlorobenzyl azide with an alkyne derivative (e.g., 2-pyridylacetylene) in the presence of copper(I) iodide as a catalyst in a solvent such as THF (tetrahydrofuran) at room temperature. This forms the triazole ring.
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Step 3: Amidation
- React the resulting triazole compound with 1-pyridin-3-ylethylamine in the presence of a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as DIPEA (N,N-diisopropylethylamine) to form the final carboxamide product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-chlorophenyl)-5-(pyridin-2-yl)-N-[1-(pyridin-3-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
1-(2-chlorophenyl)-5-(pyridin-2-yl)-N-[1-(pyridin-3-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide has been studied for various scientific research applications:
Medicinal Chemistry: The compound has shown potential as an inhibitor of specific enzymes and receptors, making it a candidate for drug development in treating diseases such as cancer and infectious diseases.
Biology: It has been used in biological assays to study its effects on cellular processes and pathways.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(2-chlorophenyl)-5-(pyridin-2-yl)-N-[1-(pyridin-3-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and thereby modulating specific biological pathways . For example, it may inhibit the activity of kinases or proteases, leading to altered cellular signaling and function.
Comparison with Similar Compounds
Similar Compounds
Pyrazole Derivatives: Compounds such as pyrazoline derivatives have similar heterocyclic structures and exhibit comparable biological activities.
Quinoline Derivatives: Quinolinyl-pyrazoles are another class of compounds with similar pharmacological properties.
Uniqueness
1-(2-chlorophenyl)-5-(pyridin-2-yl)-N-[1-(pyridin-3-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide is unique due to its specific triazole ring structure combined with chlorophenyl and pyridinyl groups, which confer distinct chemical and biological properties. This combination allows for targeted interactions with specific molecular targets, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
1-(2-chlorophenyl)-5-pyridin-2-yl-N-(1-pyridin-3-ylethyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN6O/c1-14(15-7-6-11-23-13-15)25-21(29)19-20(17-9-4-5-12-24-17)28(27-26-19)18-10-3-2-8-16(18)22/h2-14H,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFCYEIIXOZOOOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3Cl)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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